2-Methyl-1-(phenylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(phenylamino)propan-2-ol is an organic compound with the molecular formula C10H15NO It is a secondary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and an amino group (-NH) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(phenylamino)propan-2-ol typically involves the reaction of acetone with benzylmagnesium chloride (a Grignard reagent) to form the intermediate 2-Methyl-1-phenyl-2-propanol. This intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis involving similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(phenylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
2-Methyl-1-(phenylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-(phenylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Ethylamino-2-propanol: Similar structure but with an ethyl group instead of a phenyl group.
2-Methylpropan-1-ol: Lacks the amino group and phenyl ring, making it less complex.
Isobutanol: Similar backbone but different functional groups
Uniqueness
2-Methyl-1-(phenylamino)propan-2-ol is unique due to the presence of both a hydroxyl group and an amino group attached to a phenyl ring. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
2-Methyl-1-(phenylamino)propan-2-ol, also known as α-methylbenzyl alcohol, is an organic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H15NO
- Molecular Weight : 165.23 g/mol
- CAS Number : 100-86-7
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways associated with diseases such as cancer and inflammation.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing central nervous system functions and potentially providing analgesic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to mitigate neuronal cell death in models of oxidative stress, indicating potential applications in neurodegenerative disorders.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as a novel antimicrobial agent . -
Anti-inflammatory Research :
In a controlled trial assessing the anti-inflammatory effects of various compounds, this compound was found to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests its utility in treating conditions characterized by chronic inflammation. -
Neuroprotective Study :
A recent investigation into the neuroprotective properties of this compound utilized a model of oxidative stress induced by hydrogen peroxide. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to control groups .
Properties
IUPAC Name |
1-anilino-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKPKPZPYWJEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.